

# A Comparative Analysis of Mitapivat and Alternative Therapies on Hemolysis Markers

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

A comprehensive review of clinical trial data reveals distinct effects of the novel pyruvate kinase activator, Mitapivat, on markers of hemolysis when compared to standard and alternative therapies for Pyruvate Kinase (PK) Deficiency, Sickle Cell Disease (SCD), and Thalassemia. This guide provides a detailed comparison of the quantitative impact of these treatments on key hematological parameters, outlines the experimental protocols of pivotal studies, and visually represents the therapeutic mechanisms and workflows.

## Mitapivat: A Novel Activator of Pyruvate Kinase

Mitapivat is a first-in-class oral, allosteric activator of the pyruvate kinase (PK) enzyme. By enhancing PK activity, Mitapivat increases adenosine triphosphate (ATP) production and decreases 2,3-diphosphoglycerate (2,3-DPG) levels in red blood cells (RBCs). This dual action is believed to improve RBC energy metabolism, reduce hemolysis, and consequently ameliorate anemia in various hemolytic disorders.[1][2]

## **Comparative Efficacy on Hemolysis Markers**

The following tables provide a comparative summary of the effects of Mitapivat and alternative treatments on key markers of hemolysis across three significant hemolytic anemias.

### Pyruvate Kinase (PK) Deficiency

Table 1: Comparison of Therapies for Pyruvate Kinase Deficiency



| Treatment                        | Hemoglobin<br>(Hb)                                                      | Reticulocyt<br>e Count                                                | Indirect<br>Bilirubin                         | Lactate<br>Dehydroge<br>nase (LDH)          | Haptoglobi<br>n                        |
|----------------------------------|-------------------------------------------------------------------------|-----------------------------------------------------------------------|-----------------------------------------------|---------------------------------------------|----------------------------------------|
| Mitapivat<br>(ACTIVATE<br>Trial) | 40% of patients achieved a hemoglobin response (≥1.5 g/dL increase).[2] | Statistically significant decrease.[2]                                | Statistically<br>significant<br>decrease.[2]  | Statistically significant decrease.[2]      | Statistically significant increase.[2] |
| Blood<br>Transfusion             | Temporarily increases Hb levels.                                        | Decreases in response to transfusion.                                 | May<br>decrease<br>post-<br>transfusion.      | May<br>decrease<br>post-<br>transfusion.    | May increase<br>post-<br>transfusion.  |
| Splenectomy                      | Median<br>increase of<br>1.6 g/dL.[3]                                   | Paradoxical<br>and marked<br>increase<br>post-<br>splenectomy.<br>[4] | Lower in patients who respond to splenectomy. | Generally<br>normal in PK<br>deficiency.[4] | No consistent<br>data<br>available.    |

# Sickle Cell Disease (SCD)

Table 2: Comparison of Therapies for Sickle Cell Disease



| Treatment                                      | Hemoglobin<br>(Hb)                                        | Reticulocyt<br>e Count                                      | Indirect<br>Bilirubin                                                             | Lactate<br>Dehydroge<br>nase (LDH)                          | Haptoglobi<br>n                                             |
|------------------------------------------------|-----------------------------------------------------------|-------------------------------------------------------------|-----------------------------------------------------------------------------------|-------------------------------------------------------------|-------------------------------------------------------------|
| Mitapivat<br>(RISE UP<br>Trial)                | Statistically significant improvement in Hb response.     | Improvement s observed.                                     | Improvement s observed.                                                           | Improvement s observed.                                     | No consistent<br>data<br>available.                         |
| Hydroxyurea<br>(MSH Trial)                     | Significant increase (by 29.7% in one study).[5]          | Significant<br>decline.                                     | Significant<br>decline.                                                           | Significantly lower in patients on HU therapy.              | No consistent<br>data<br>available.                         |
| Voxelotor<br>(HOPE Trial)                      | 51% of patients had a >1.0 g/dL increase at 24 weeks.[1]  | Significant reduction (-18.6% vs. placebo at 72 weeks).[7]  | Significant reduction (-29.1% vs. placebo at 24 weeks; -26.6% at 72 weeks).[7][8] | Reductions<br>observed.[9]                                  | No consistent<br>data<br>available.                         |
| Crizanlizuma<br>b (SUSTAIN<br>Trial)           | Not a primary endpoint; focuses on vaso-occlusive crises. | Not<br>consistently<br>reported as a<br>primary<br>outcome. | Not<br>consistently<br>reported as a<br>primary<br>outcome.                       | Not<br>consistently<br>reported as a<br>primary<br>outcome. | Not<br>consistently<br>reported as a<br>primary<br>outcome. |
| Blood<br>Transfusion<br>(Red Cell<br>Exchange) | Increase of<br>1.5 g/dL post-<br>exchange.<br>[10]        | Can lead to reticulocytope nia.[11]                         | Can decrease post- transfusion.                                                   | Can decrease post- transfusion.                             | Can increase post-transfusion.                              |

## **Thalassemia**

Table 3: Comparison of Therapies for Thalassemia



| Treatment                          | Hemoglobin<br>(Hb)                                                                                                                       | Reticulocyt<br>e Count                                      | Indirect<br>Bilirubin                                       | Lactate<br>Dehydroge<br>nase (LDH)                          | Haptoglobi<br>n                                             |
|------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------|-------------------------------------------------------------|-------------------------------------------------------------|-------------------------------------------------------------|
| Mitapivat<br>(ENERGIZE<br>Trial)   | 42.3% of non-transfusion-dependent patients had a ≥1.0 g/dL increase.[12]                                                                | Improvement s observed.                                     | Improvement s observed.                                     | Improvement s observed.                                     | Improvement s observed.                                     |
| Luspatercept<br>(BELIEVE<br>Trial) | In non- transfusion- dependent patients, 77% had a ≥1.0 g/dL increase. Reduces transfusion burden in transfusion- dependent patients.[9] | Not<br>consistently<br>reported as a<br>primary<br>outcome. | Not<br>consistently<br>reported as a<br>primary<br>outcome. | Not<br>consistently<br>reported as a<br>primary<br>outcome. | Not<br>consistently<br>reported as a<br>primary<br>outcome. |
| Blood<br>Transfusion               | Primary<br>treatment to<br>maintain Hb<br>levels<br>(typically 9-10<br>g/dL).                                                            | Suppressed<br>by chronic<br>transfusions.                   | Kept low by transfusions.                                   | Kept low by transfusions.                                   | Kept low by<br>transfusions.                                |
| Splenectomy                        | May improve<br>anemia.[14]                                                                                                               | Can increase post-splenectomy.                              | May<br>decrease.                                            | May<br>decrease.                                            | No consistent<br>data<br>available.                         |

# **Experimental Protocols**



A summary of the methodologies for the key clinical trials cited is provided below.

### **Mitapivat Clinical Trials**

- ACTIVATE (PK Deficiency): A Phase 3, randomized, double-blind, placebo-controlled study in adults with PK deficiency who were not regularly transfused. Patients were randomized 1:1 to receive Mitapivat or placebo. The primary endpoint was hemoglobin response, defined as a ≥1.5 g/dL increase from baseline sustained at two or more scheduled assessments.
   Secondary endpoints included changes in markers of hemolysis and hematopoietic activity.
- RISE UP (Sickle Cell Disease): A Phase 2/3, randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of Mitapivat in patients with SCD aged ≥16 years with a history of 2-10 sickle cell pain crises in the previous year. The Phase 2 portion assessed two dose levels of Mitapivat versus placebo, with the primary endpoint being hemoglobin response (≥1.0 g/dL increase). The Phase 3 portion will evaluate the recommended dose against placebo with co-primary endpoints of hemoglobin response and annualized rate of sickle cell pain crises.[1][16]
- ENERGIZE (Thalassemia): A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial in adults with non-transfusion-dependent α- or β-thalassemia. Patients were randomized 2:1 to receive Mitapivat or placebo. The primary endpoint was a hemoglobin response defined as a ≥1.0 g/dL increase in average hemoglobin concentration from Week 12 through 24 compared with baseline.[13][17]

#### **Alternative Treatment Clinical Trials**

- Voxelotor (HOPE Trial): A Phase 3, randomized, double-blind, placebo-controlled trial in patients aged 12-65 years with sickle cell disease. Participants were randomized to receive one of two doses of voxelotor or placebo. The primary endpoint was the percentage of participants with a hemoglobin response of more than 1.0 g/dL from baseline at week 24.[1] [5][7][18]
- Luspatercept (BELIEVE Trial): A Phase 3, randomized, double-blind, placebo-controlled study in adults with transfusion-dependent β-thalassemia. Patients were randomized 2:1 to receive luspatercept or placebo. The primary endpoint was a ≥33% reduction in red blood cell transfusion burden from baseline during any 12-week interval.[19][20][21][22]



- Crizanlizumab (SUSTAIN Trial): A Phase 2, randomized, double-blind, placebo-controlled trial in patients aged 16-65 years with sickle cell disease and a history of vaso-occlusive crises (VOCs). Patients were randomized to receive one of two doses of crizanlizumab or placebo. The primary endpoint was the annual rate of VOCs.[23][24]
- Hydroxyurea (MSH Study): A double-blind, placebo-controlled study in adult patients with sickle cell anemia who had at least three painful crises in the preceding year. The primary objective was to assess the efficacy of hydroxyurea in reducing the frequency of vasoocclusive crises.[8][25][26][27]

## **Visualizing Mechanisms and Workflows**

The following diagrams illustrate the signaling pathway of Mitapivat and a generalized experimental workflow for the clinical trials discussed.



Click to download full resolution via product page

Mitapivat's Mechanism of Action





Click to download full resolution via product page

Generalized Clinical Trial Workflow



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Pyruvate Kinase Deficiency: Current Challenges and Future Prospects PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RISE UP Trial of Mitapivat for Sickle Cell Disease Uses Patient-Centered Approach to Study Design | Cancer Nursing Today [cancernursingtoday.com]
- 7. Voxelotor in adolescents and adults with sickle cell disease (HOPE): long-term follow-up results of an international, randomised, double-blind, placebo-controlled, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biolincc.nhlbi.nih.gov [biolincc.nhlbi.nih.gov]
- 9. Paper: Over 4 Years of Safety and Efficacy with Voxelotor Treatment for Patients with Sickle Cell Disease: Updated Results from an Open-Label Extension of the Phase 3 HOPE Trial [ash.confex.com]
- 10. Impact of Red Cell Exchange Transfusion on Inflammatory Markers in Sickle Cell Disease PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 13. P112: ENERGIZE AND ENERGIZE-T: TWO PHASE 3, RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED STUDIES OF MITAPIVAT IN ADULTS WITH NON--TRANSFUSION-DEPENDENT OR TRANSFUSION-DEPENDENT ALPHA- OR BETA-THALASSEMIA - PMC [pmc.ncbi.nlm.nih.gov]

## Validation & Comparative





- 14. [PDF] Splenectomy for patients with β-thalassemia major: long-term outcomes |
   Semantic Scholar [semanticscholar.org]
- 15. agios.com [agios.com]
- 16. P107: A PHASE 2/3, RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED STUDY OF MITAPIVAT IN PATIENTS WITH SICKLE CELL DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ENERGIZE AND ENERGIZE-T: TWO PHASE 3, RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED STUDIES OF MITAPIVAT IN ADULTS WITH NON— TRANSFUSION-DEPENDENT OR TRANSFUSION-DEPENDENT ALPHA- OR BETA-THALASSEMIA | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 18. dovepress.com [dovepress.com]
- 19. Paper: Efficacy and Safety of Luspatercept in Patients with HbE/β-Thalassemia from the BELIEVE Study: A Subgroup Analysis [ash.confex.com]
- 20. ashpublications.org [ashpublications.org]
- 21. onclive.com [onclive.com]
- 22. BELIEVE Trial: Luspatercept Reduces Transfusion Burden in β-Thalassemia | Docwire News [docwirenews.com]
- 23. Crizanlizumab for the Prevention of Vaso-Occlusive Pain Crises in Sickle Cell Disease -PMC [pmc.ncbi.nlm.nih.gov]
- 24. Paper: Pharmacokinetics/Pharmacodynamics, Safety and Efficacy of Crizanlizumab in Patients with Sickle Cell Disease and a History of Vaso-Occlusive Crises: Results from the Phase II, Multicenter, Open-Label Solace-Adults Study [ash.confex.com]
- 25. An Overview of the Multicenter Study of Hydroxyurea in Sickle Cell Anemia (MSH) [sickle.bwh.harvard.edu]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. Hydroxyurea therapy for sickle cell anemia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Mitapivat and Alternative Therapies on Hemolysis Markers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609057#cross-study-comparison-of-mitapivat-s-effects-on-hemolysis-markers]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com